Picrasidine I
Overview
Description
Picrasidine I is a natural product found in Picrasma quassioides with data available.
Scientific Research Applications
Antiosteoclastogenic Effects : Picrasidine I exhibits antiosteoclastogenic properties by inhibiting inflammation-induced activation of MAPKs, NF-κB, and ROS generation. It also suppresses the gene expression of c-Fos and NFATc1 in osteoclast precursors, suggesting its potential in bone-related diseases and conditions (Kong et al., 2017).
Potential in Treating Mitochondrial Disorders : In a study focused on Leigh syndrome and other mitochondrial disorders, Picrasidine M (related to this compound) and acerosin are proposed as potential lead compounds for drug development (Chen et al., 2014).
Anti-Insulin-Resistant Drug Development : this compound is identified as a novel inhibitor of protein tyrosine phosphatase 1B (PTP1B), making it a potential lead compound in developing drugs against insulin resistance (Sasaki et al., 2015).
Inhibition of p38α : Picrasidine S, another derivative, is noted as a p38α inhibitor with potential in drug development, providing a novel lead scaffold for further optimization (Shen et al., 2022).
Antimicrobial Applications : Exhibiting strong antimicrobial activities against various human pathogens, Picrasidine S shows promise as a lead compound in antibiotic discovery (Hu et al., 2021).
Cerebral Protection : Picrasidine O is suggested for further development as a cerebral protective drug due to its suppression of neuronal hyperexcitability and increase in glutamic acid (Sasaki et al., 2016).
Cytotoxic Effects in Cancer Cells : this compound has been shown to induce cytotoxic effects in nasopharyngeal carcinoma cells by modulating heme oxygenase-1 (HO-1) via the ERK and Akt signaling pathways (Ho et al., 2022).
Mechanism of Action
Target of Action
Picrasidine I, a dimeric alkaloid isolated from Picrasma quassioides, primarily targets the Mitogen-Activated Protein Kinases (MAPKs) , Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) , and Reactive Oxygen Species (ROS) . These targets play crucial roles in cellular processes such as inflammation, cell cycle regulation, and apoptosis .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Picrasidine I plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to downregulate ERK and Akt pathways, triggering cell apoptosis . It also inhibits the activation of MAPKs, NF-κB, and ROS generation, and suppresses the expression of c-Fos and NFATc1 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It induces cytotoxic effects in nasopharyngeal carcinoma (NPC) cells and causes cell cycle arrest in the sub-G1, S, and G2/M phases . It also strongly inhibits RANKL induced osteoclast formation from its precursors .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It triggers cell apoptosis by downregulating ERK and Akt pathways . It also inhibits the activation of MAPKs, NF-κB, and ROS generation, and suppresses the expression of c-Fos and NFATc1 .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits the activation of MAPKs, NF-κB, and ROS generation, and suppresses the expression of c-Fos and NFATc1
Properties
IUPAC Name |
1-ethenyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-3-9-14-12(11(18-2)7-15-9)8-5-4-6-10(17)13(8)16-14/h3-7,16-17H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHWQLSNGRWJRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C3=C(N2)C(=CC=C3)O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Picrasidine I exert its anticancer effects?
A: this compound demonstrates anticancer activity through multiple mechanisms. [, ] Research indicates it induces apoptosis (programmed cell death) in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. [, ] This involves the activation of caspases (enzymes responsible for dismantling the cell during apoptosis), upregulation of pro-apoptotic proteins like Bak and Bim, and downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. [] Furthermore, this compound disrupts the mitochondrial membrane potential, a key event leading to apoptosis. [] Additionally, it inhibits the phosphorylation of JNK, a protein kinase involved in cell survival and proliferation, further contributing to its pro-apoptotic effect. []
Q2: What signaling pathways are involved in this compound's activity?
A: this compound impacts several key signaling pathways. It downregulates the ERK1/2 and Akt signaling pathways, which are frequently overactive in cancer cells and contribute to uncontrolled growth and survival. [] Furthermore, this compound treatment leads to an increase in heme oxygenase-1 (HO-1) expression. [] HO-1 is an enzyme with complex roles in cancer, and its upregulation by this compound is suggested to play a critical role in its apoptosis-inducing effect. []
Q3: Is there evidence suggesting this compound's potential in specific cancer types?
A: While research is ongoing, studies highlight this compound's promising activity against Nasopharyngeal carcinoma (NPC) [] and Oral squamous cell carcinoma (OSCC). [] In NPC cells, this compound induced cytotoxicity and cell cycle arrest. [] Notably, analysis of cancer databases like The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) revealed lower levels of HMOX1 mRNA (which encodes HO-1) in patients with Head and Neck Squamous Cell Carcinoma (HNSCC), including NPC, compared to cancer-free individuals, further supporting the potential relevance of HO-1 modulation by this compound in these cancers. [] In OSCC cells, this compound similarly reduced cell viability and induced G2/M cell cycle arrest. [] This arrest is associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of the cell cycle. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.